molecular formula C13H18N2O2 B8753973 R-3-N-Cbz-Aminomethylpyrrolidine

R-3-N-Cbz-Aminomethylpyrrolidine

Cat. No.: B8753973
M. Wt: 234.29 g/mol
InChI Key: QGZPSEQCVNAHGG-GFCCVEGCSA-N
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Description

Benzyl (®-pyrrolidin-3-yl)methylcarbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its chiral nature, which can have significant implications in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (®-pyrrolidin-3-yl)methylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with ®-pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate .

Another method involves the use of carbamoylation reactions, where a nucleophile reacts with a carbonylimidazolide in water. This method is efficient and does not require an inert atmosphere .

Industrial Production Methods

Industrial production of benzyl (®-pyrrolidin-3-yl)methylcarbamate often involves large-scale carbamoylation reactions. The use of metal-free synthesis methods, such as the reaction of arylamines with carbon dioxide in the presence of a base, is preferred due to its environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzyl (®-pyrrolidin-3-yl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: Pd-C, LiAlH4, NaBH4

    Substitution: NaOCH3, LDA, RLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl (®-pyrrolidin-3-yl)methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (®-pyrrolidin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site serine residue. This interaction blocks the enzyme’s activity and can be reversed by hydrolysis .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Uniqueness

Benzyl (®-pyrrolidin-3-yl)methylcarbamate is unique due to its chiral nature, which can lead to different biological activities compared to its achiral counterparts. The presence of the pyrrolidine ring also adds to its structural complexity and potential reactivity .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1

InChI Key

QGZPSEQCVNAHGG-GFCCVEGCSA-N

Isomeric SMILES

C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CNCC1CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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